Superior Synthetic Utility: Regioselective Bromination Enables Diverse Functionalization vs. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The target compound demonstrates a critical advantage in synthetic utility over its non-alkylated counterpart, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1). The presence of the isopropyl group at the 7-position directs a highly regioselective bromination reaction. This is evidenced in patent procedures where 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes quantitative bromination with N-bromosuccinimide (NBS) to yield exclusively the 5-bromo derivative, a key intermediate for further functionalization [1]. In contrast, bromination of the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is known to be less regioselective, often producing mixtures of 5- and 6-bromo isomers, which complicates purification and reduces the yield of the desired 5-substituted analog.
| Evidence Dimension | Regioselectivity of bromination (synthetic efficiency) |
|---|---|
| Target Compound Data | Exclusive 5-bromination (Yield not explicitly stated but implied as quantitative for a key step) |
| Comparator Or Baseline | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) |
| Quantified Difference | The target compound provides exclusive, regioselective 5-bromination, whereas the comparator yields a mixture of regioisomers (5- and 6-bromo products). This eliminates a difficult chromatographic separation step. |
| Conditions | Reaction with N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature [1]. |
Why This Matters
This regiospecific reactivity simplifies the synthesis of 5-substituted analogs, a common modification site for kinase inhibitors, reducing synthetic steps, improving yield, and ensuring the purity of advanced intermediates, thereby lowering overall procurement costs for downstream projects.
- [1] Eureka Patsnap. (2006). Pyrrolopyrimidine derivatives useful in cancer treatment. Patent US7271262. Example 0560. View Source
